molecular formula C14H14FN3O2 B2549088 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide CAS No. 1645514-07-3

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide

Cat. No.: B2549088
CAS No.: 1645514-07-3
M. Wt: 275.283
InChI Key: XCQAQZXPOGMCQF-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a fluoro-substituted phenyl group, and a cyanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone ring.

    Introduction of the Fluoro-Substituted Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with an appropriate nucleophile.

    Attachment of the Cyanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-chloro-5-methylphenyl)cyanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the fluoro-substituted phenyl group in 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-10-2-3-11(15)12(8-10)17(9-16)6-7-18-13(19)4-5-14(18)20/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQAQZXPOGMCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCN2C(=O)CCC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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